molecular formula C15H15Eu B3394358 Tris(eta5-cyclopenta-2,4-dienyl)europium CAS No. 12216-04-5

Tris(eta5-cyclopenta-2,4-dienyl)europium

Cat. No.: B3394358
CAS No.: 12216-04-5
M. Wt: 347.24 g/mol
InChI Key: CFDPEPOXSGIPDG-UHFFFAOYSA-N
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Description

Tris(η⁵-cyclopenta-2,4-dienyl)europium (Eu(Cp)₃) is a homoleptic europium(III) complex featuring three cyclopentadienyl (Cp) ligands in an η⁵-coordination mode. This organometallic compound belongs to the broader class of lanthanide metallocenes, which are characterized by their unique electronic structures and applications in catalysis, luminescence, and materials science . The Cp ligands provide a robust π-donor framework, stabilizing the europium center in the +3 oxidation state. Eu(Cp)₃ is of particular interest due to europium’s strong luminescent properties, which arise from its 4f electronic transitions. However, its stability and solubility are highly ligand-dependent, distinguishing it from other europium complexes with β-diketonate or dipicolinate ligands.

Properties

IUPAC Name

cyclopenta-1,3-diene;europium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H5.Eu/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDPEPOXSGIPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Eu+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Eu
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12216-04-5
Record name Tris(η5-2,4-cyclopentadien-1-yl)europium
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Record name Tris(eta5-cyclopenta-2,4-dienyl)europium
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Record name Tris(η5-cyclopenta-2,4-dienyl)europium
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(eta5-cyclopenta-2,4-dienyl)europium can be synthesized through the reaction of europium trichloride with cyclopentadienyl sodium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The general reaction is as follows:

EuCl3+3NaC5H5Eu(C5H5)3+3NaClEuCl_3 + 3 NaC_5H_5 \rightarrow Eu(C_5H_5)_3 + 3 NaCl EuCl3​+3NaC5​H5​→Eu(C5​H5​)3​+3NaCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation methods with scale-up considerations. This includes maintaining an inert atmosphere and using appropriate solvents and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tris(eta5-cyclopenta-2,4-dienyl)europium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form europium(IV) complexes.

    Reduction: It can be reduced to form europium(II) complexes.

    Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile and may be facilitated by heat or light.

Major Products Formed

    Oxidation: Europium(IV) complexes.

    Reduction: Europium(II) complexes.

    Substitution: Various substituted europium complexes depending on the nucleophile used.

Scientific Research Applications

Tris(eta5-cyclopenta-2,4-dienyl)europium has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other europium complexes and studying their properties.

    Medicine: Investigated for use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, including luminescent materials and catalysts.

Mechanism of Action

The mechanism by which tris(eta5-cyclopenta-2,4-dienyl)europium exerts its effects is primarily through its coordination chemistry. The cyclopentadienyl ligands create a stable environment for the europium ion, allowing it to participate in various chemical reactions. The electronic properties of europium, such as its ability to emit light, are harnessed in applications like bioimaging and luminescent materials.

Comparison with Similar Compounds

Table 2: Luminescence and Stability Profiles

Compound Emission Properties Stability in Solution Key Applications Reference
Eu(Cp)₃ Likely weak due to ligand field Low (hydrolysis-sensitive) Organometallic catalysis
Eu(dpa)₃ Tunable dual emission High (stable in water) Optical sensors, imaging
Eu(NTA)₃ Strong red emission Moderate (ethanol-stable) Biodegradation assays
Eu(thd)₃ N/A (non-luminescent) High (volatile, thermal) Chemical vapor deposition
  • Luminescence : Eu(dpa)₃ and Eu(NTA)₃ exhibit strong luminescence due to antenna effects from conjugated ligands, whereas Eu(Cp)₃’s emission is likely quenched by ligand-to-metal charge transfer (LMCT) states or poor ligand sensitization .
  • Stability : Eu(dpa)₃ demonstrates exceptional aqueous stability, attributed to the rigid tris-dipicolinate framework. In contrast, Eu(Cp)₃ is prone to hydrolysis in polar solvents, limiting its utility in biological or aqueous environments .

Comparative Advantages and Limitations

  • Eu(Cp)₃ :
    • Advantages: Simplicity of ligand structure; model for studying lanthanide-π interactions.
    • Limitations: Poor stability and luminescence efficiency compared to β-diketonate or dipicolinate complexes.
  • Eu(dpa)₃ :
    • Advantages: Water stability and dual emission for advanced sensing.
    • Limitations: Complex synthesis requiring precise pH control .
  • Eu(fod)₃ :
    • Advantages: Thermal stability for industrial processes.
    • Limitations: High cost of fluorinated ligands .

Q & A

Q. Q1: What are the foundational methodologies for synthesizing Tris(η⁵-cyclopenta-2,4-dienyl)europium with high purity (>97%), and how can experimental variables (e.g., solvent choice, temperature) influence yield and crystallinity?

Answer: Synthesis typically involves reacting europium(III) salts with cyclopentadienyl ligands under inert conditions. Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance ligand coordination but may require rigorous drying to prevent hydrolysis .
  • Temperature : Lower temperatures ( −78°C) favor controlled ligand assembly, while higher temperatures risk ligand decomposition.
  • Purification : Column chromatography or recrystallization in hexane/THF mixtures achieves >97% purity. Contaminants like unreacted europium salts can be quantified via ICP-MS .

Q. Table 1: Synthesis Optimization Parameters

VariableOptimal RangeImpact on YieldCommon Pitfalls
Solvent (THF)Anhydrous+30% yieldMoisture-induced hydrolysis
Reaction Temp−78°C to 25°CCrystallinity ↑Ligand degradation >50°C
Ligand:Metal Ratio3:1StoichiometricExcess ligand → impurity

Q. Q2: How can researchers validate the electronic structure of Tris(η⁵-cyclopenta-2,4-dienyl)europium using spectroscopic and computational methods?

Answer:

  • Spectroscopy :
    • XPS : Europium 3d₅/₂ peaks at ~1135 eV confirm +3 oxidation state. Shifts >1 eV indicate ligand coordination effects .
    • EPR : Silent spectrum (Eu³⁰ is EPR-silent) rules out paramagnetic impurities.
  • Computational : Density Functional Theory (DFT) using LANL2DZ basis sets predicts ligand-field splitting. Discrepancies >0.2 eV between experimental and calculated spectra suggest incomplete solvation models .

Advanced Research Questions

Q. Q3: What mechanistic insights explain contradictory luminescence data for Tris(η⁵-cyclopenta-2,4-dienyl)europium in different matrices (e.g., polymer vs. crystalline)?

Answer: Luminescence quenching in polymeric matrices arises from:

  • Energy transfer : Non-radiative pathways dominate in amorphous phases due to phonon coupling.
  • Crystallinity : Ordered lattices reduce vibrational modes, enhancing emission intensity.
    Methodological resolution :
    • Use temperature-dependent luminescence (10–300 K) to isolate matrix effects.
    • Compare lifetime decay curves (τ) in single-crystal vs. polycrystalline samples .

Q. Table 2: Luminescence Data Contradictions

MatrixQuantum Yield (Φ)Lifetime (τ, ms)Key Factor
Single Crystal0.852.3Low phonon coupling
Polymeric Film0.120.7Energy dissipation

Q. Q4: How can researchers address reproducibility challenges in magnetic susceptibility measurements of Tris(η⁵-cyclopenta-2,4-dienyl)europium across labs?

Answer: Non-reproducibility often stems from:

  • Sample handling : Air-sensitive europium complexes require glovebox-prepared samples.
  • Instrument calibration : SQUID magnetometers must be standardized with reference materials (e.g., HgCo(NCS)₄).
    Best practices :
    • Publish raw data (χ vs. T curves) with error margins .
    • Use factorial design to test variables like sample mass and packing density .

Q. Q5: What novel applications of Tris(η⁵-cyclopenta-2,4-dienyl)europium are emerging in quantum computing research, and what methodological frameworks support these studies?

Answer:

  • Quantum bit (qubit) candidates : Europium’s nuclear spin (I = 5/2) enables long coherence times.
  • Methodology :
    • Pulsed EPR : Measures phase memory times (Tₘ) under microwave irradiation.
    • Theoretical modeling : Spin Hamiltonian parameters (D, E) are derived from angular-dependent EPR .

Q. Q6: How can environmental impact assessments (e.g., waste streams from europium synthesis) be integrated into research workflows without compromising experimental rigor?

Answer:

  • Green chemistry metrics : Calculate E-factor (kg waste/kg product) for solvent recovery protocols .
  • Lifecycle analysis : Use CRDC subclass RDF2050104 (membrane separation) to design closed-loop purification systems .

Methodological & Theoretical Frameworks

Q. Q7: What theoretical frameworks (e.g., ligand-field theory, DFT) best explain the redox behavior of Tris(η⁵-cyclopenta-2,4-dienyl)europium in non-aqueous electrolytes?

Answer:

  • Ligand-field theory : Predicts europium’s redox potential (E⁰) shifts with ligand electron-donating capacity.
  • DFT validation : HOMO-LUMO gaps correlate with cyclic voltammetry peaks. Discrepancies >0.3 V indicate inadequate solvent polarization in simulations .

Q. Guidelines for Researchers

  • Data sharing : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) per EU chemical data platforms .
  • Ethical compliance : Ensure participant data anonymization in collaborative studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(eta5-cyclopenta-2,4-dienyl)europium
Reactant of Route 2
Tris(eta5-cyclopenta-2,4-dienyl)europium

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